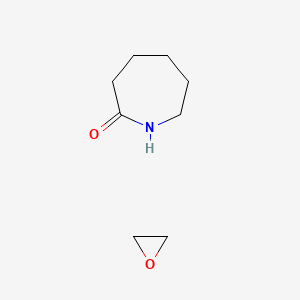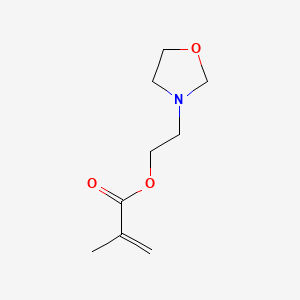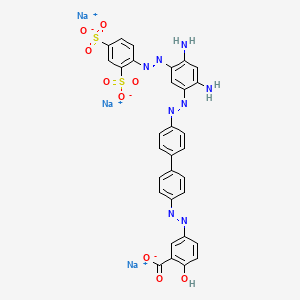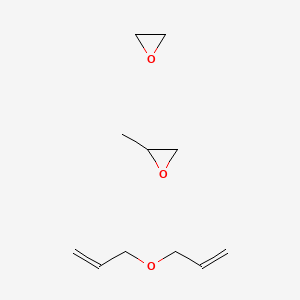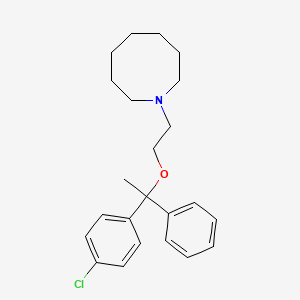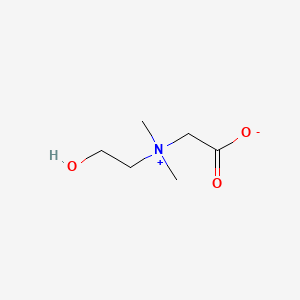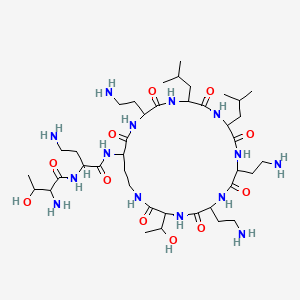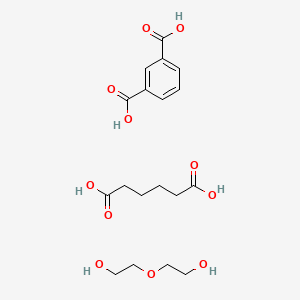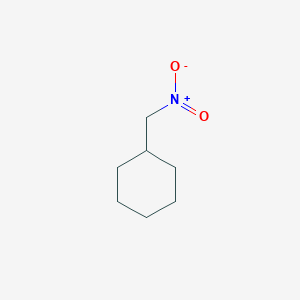
(Nitromethyl)cyclohexane
Overview
Description
(Nitromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of cyclohexane, where a nitromethyl group (-CH₂NO₂) is attached to the cyclohexane ring
Mechanism of Action
Target of Action
(Nitromethyl)cyclohexane is a nitro-containing compound . Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics . They are widely used in a variety of organic transformations . .
Mode of Action
The mode of action of this compound involves radical reactions . These compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The radical reactions involving the nitro group and various transformations have been summarized in recent reviews .
Biochemical Pathways
This compound could be involved in the synthesis of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each one of these compounds found application in the modern chemical industry and has been produced on a large scale in multi-step processes . The possibility of direct synthesis via selective hydrogenation of nitrocyclohexane seems to be an excellent alternative .
Pharmacokinetics
The molecular weight of this compound is 1411677 , which could influence its pharmacokinetic properties.
Result of Action
The result of the action of this compound is the production of various useful chemicals through the radical-initiated pathway . These chemicals have wide applications in the modern chemical industry .
Biochemical Analysis
Biochemical Properties
(Nitromethyl)cyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as monooxygenases and dehydrogenases. These enzymes facilitate the conversion of this compound to other metabolites, which can then participate in further biochemical pathways . Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can induce changes in gene expression related to detoxification and stress response pathways . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit certain dehydrogenases, leading to an accumulation of specific metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it may cause acute cellular responses, such as oxidative stress and enzyme inhibition. Over longer periods, this compound can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, this compound can cause significant toxicity, including neurobehavioral effects and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of cyclohexanol and other metabolites . These metabolites can further participate in metabolic pathways, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be transported by specific carrier proteins . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue affinity . This compound can accumulate in certain tissues, potentially leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Nitromethyl)cyclohexane typically involves the nitration of cyclohexane. One common method is the reaction of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C). This process proceeds via a free radical chain reaction involving the homolysis of C-H bonds or the cleavage of the C-C skeleton .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: (Nitromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrocyclohexanone or nitrocyclohexanol.
Reduction: Catalytic hydrogenation of this compound can yield cyclohexylamine or dicyclohexylamine.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., platinum or palladium) is typically used for reduction reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrocyclohexanone, nitrocyclohexanol.
Reduction: Cyclohexylamine, dicyclohexylamine.
Substitution: Depending on the nucleophile, products can include halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
(Nitromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Nitrocyclohexane: Similar in structure but lacks the methyl group.
Cyclohexylamine: A reduction product of (Nitromethyl)cyclohexane.
Cyclohexanone: An oxidation product of this compound.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial chemistry .
Properties
IUPAC Name |
nitromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAUWIWPPUGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949115 | |
| Record name | (Nitromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-30-1 | |
| Record name | NSC3634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Nitromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


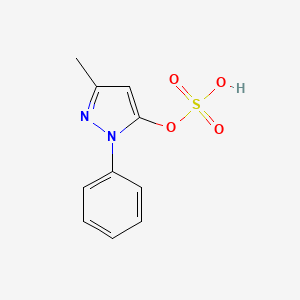
![Bis[2-(2-hydroxyethoxy)ethyl]-(2-hydroxyethyl)-octadecylazanium;chloride](/img/structure/B1618759.png)


